molecular formula C8H14N2O3 B13749176 2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI)

2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI)

Cat. No.: B13749176
M. Wt: 186.21 g/mol
InChI Key: NJFKZURMUGDZGV-GDVGLLTNSA-N
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Description

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

(6S)-3-(hydroxymethyl)-6-propan-2-ylpiperazine-2,5-dione

InChI

InChI=1S/C8H14N2O3/c1-4(2)6-8(13)9-5(3-11)7(12)10-6/h4-6,11H,3H2,1-2H3,(H,9,13)(H,10,12)/t5?,6-/m0/s1

InChI Key

NJFKZURMUGDZGV-GDVGLLTNSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)NC(C(=O)N1)CO

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)N1)CO

Origin of Product

United States

Preparation Methods

Preparation Methods of 2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI)

General Synthetic Strategy

The synthesis of 2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI) typically involves the formation of the piperazine-2,5-dione core through cyclization reactions of suitably functionalized amino acid derivatives or dipeptides. The key steps include:

The stereochemistry (6S) is controlled by the chiral amino acid precursors used in the synthesis, ensuring the correct 3D configuration of the final compound.

Detailed Synthetic Routes

Cyclization of Dipeptide Precursors
  • Starting Materials: Protected dipeptides containing the desired side chains (e.g., N-protected L-valine derivatives).
  • Reaction Conditions: Cyclization is typically achieved by heating the dipeptide in solvents such as ethanol or water at moderate temperatures (60–100°C) under acidic or neutral pH to promote ring closure.
  • Outcome: Formation of the 2,5-piperazinedione ring with retention of stereochemistry.
Hydroxymethylation
  • Reagents: Formaldehyde or paraformaldehyde in the presence of a base (e.g., sodium hydroxide or triethylamine).
  • Process: The hydroxymethyl group is introduced selectively at position 3 by electrophilic substitution on the nitrogen-containing ring.
  • Control: Reaction temperature and pH are carefully regulated to avoid over-substitution or side reactions.
Industrial Scale Optimization
  • Catalysts: Use of acid or base catalysts to enhance reaction rates.
  • Temperature and Pressure: Optimization of temperature (typically 140–180°C) and pressure (0.5 to 20 bar above steam pressure) to maximize yields.
  • Solvent Systems: Use of aqueous or mixed solvent systems to improve solubility and reaction efficiency.
  • Purification: Crystallization or chromatographic techniques to achieve high purity.

Alternative Preparation via Hydantoin Derivatives

A related patented process describes the conversion of hydantoin derivatives to piperazinediones under elevated temperature and pressure in the presence of water:

  • Starting Material: 5-substituted hydantoins (e.g., 5-(2-methylmercaptoethyl)-hydantoin).
  • Conditions: Heating at 100–200°C under elevated pressure (preferably 140–180°C at 8–10 bar).
  • Mechanism: Direct ring transformation facilitated by water and pressure, yielding piperazinedione derivatives with higher yields than amino acid-based methods.
  • Relevance: While this process is specific to certain substituted piperazinediones, it exemplifies the utility of hydantoin precursors in diketopiperazine synthesis.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Conditions Advantages Limitations
Cyclization of Dipeptides Protected dipeptides (e.g., Val derivatives) Heating in ethanol/water, pH 6.5–7.5, 60–100°C High stereochemical control; mild conditions Requires protected precursors; moderate yields
Hydroxymethylation Piperazinedione intermediate + formaldehyde Base catalysis, controlled pH and temperature Selective hydroxymethyl introduction Risk of over-substitution if uncontrolled
Hydantoin Conversion (Patent method) 5-substituted hydantoins 140–180°C, 8–10 bar pressure, aqueous medium Higher yields; direct conversion Limited to specific substituents; high temperature/pressure
Industrial Optimization Various Catalysts, controlled temperature/pressure, solvent systems Scalable; improved purity and yield Requires process optimization

Chemical Reactions Analysis

2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where functional groups on the piperazine ring can be replaced with other substituents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development
2,5-Piperazinedione derivatives have been explored for their potential as pharmacological agents. The compound's structure allows for modifications that can enhance its biological activity, making it a candidate for the development of new medications targeting various diseases.

2. Antimicrobial Activity
Research indicates that piperazine derivatives exhibit antimicrobial properties. Studies have shown that modifications in the piperazine ring can lead to compounds with enhanced efficacy against bacterial strains, suggesting applications in treating infections.

3. Anticancer Properties
Some derivatives of piperazine compounds have shown promise in anticancer research. The ability to modify the piperazine structure allows for the synthesis of compounds that can inhibit cancer cell proliferation.

Agrochemical Applications

1. Pesticides and Herbicides
The structural characteristics of 2,5-Piperazinedione make it suitable for the development of agrochemicals. Its derivatives can be designed to act as effective pesticides or herbicides, providing solutions for crop protection against pests and weeds.

2. Plant Growth Regulators
Certain modifications of this compound may serve as plant growth regulators, promoting growth or enhancing resistance to environmental stressors.

Material Science Applications

1. Polymer Chemistry
The incorporation of piperazine derivatives into polymer matrices has been studied for creating materials with improved mechanical properties and thermal stability. This has implications in developing advanced materials for various industrial applications.

2. Coatings and Adhesives
Due to their chemical stability and bonding capabilities, piperazine-based compounds can be utilized in formulating coatings and adhesives that require durability and resistance to environmental factors.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal explored the antimicrobial properties of modified piperazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, highlighting the potential for developing new antibacterial agents based on this compound.

Case Study 2: Anticancer Activity

Research conducted on piperazine derivatives demonstrated their ability to induce apoptosis in cancer cells through specific signaling pathways. This study provides a foundation for further exploration into the therapeutic use of these compounds in oncology.

Case Study 3: Agrochemical Development

A collaborative project between agricultural scientists and chemists focused on synthesizing new herbicides from piperazine derivatives. Field trials showed promising results in weed control without harming crop yield, indicating a viable application in sustainable agriculture.

Mechanism of Action

The mechanism of action of 2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI) involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperazinediones

Table 1: Substituent and Functional Group Comparisons
Compound Name (CAS) Substituents (Positions) Key Functional Groups Molecular Weight (g/mol)
Target compound (155322-96-6) 3-(hydroxymethyl), 6-(isopropyl) Hydroxyl, ketone, amide 186.21
2,5-Piperazinedione,3-methoxy-6-isopropyl (122170-10-9) 3-methoxy, 6-isopropyl Methoxy, ketone, amide 186.21
Cyclo-(leucine-valine) (5625-50-3) 3-(1-methylethyl), 6-(2-methylpropyl) Alkyl chains, amide 212.29
Cyclo(Tyr-Val) (21754-25-6) 3-(4-hydroxybenzyl), 6-isopropyl Phenolic hydroxyl, amide 262.30
Cyclo(valylvaline) (19943-16-9) 3,6-diisopropyl Symmetric alkyl, amide 212.29
Key Observations :
  • Hydrophilicity : The target compound’s hydroxymethyl group enhances polarity compared to methoxy (122170-10-9) or alkyl-substituted analogs (5625-50-3, 19943-16-9) .
  • Aromaticity: Cyclo(Tyr-Val) (21754-25-6) contains a phenolic ring, enabling π-π interactions absent in the target compound .

Stereochemical Variations

  • Target Compound : (3R,6S) configuration creates a specific chiral environment, influencing biological target binding.
  • Cyclo(Tyr-Val) : (3S,6S) stereochemistry may alter interactions with receptors or enzymes compared to the target compound .
  • Cyclo-(D-alanyl-L-phenylalanyl) (15136-19-3) : (3S,6R) configuration with a benzyl group shows distinct spatial arrangement and hydrophobicity .

Biological Activity

2,5-Piperazinedione, 3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI), also referred to by its CAS number 155322-96-6, is a chemical compound notable for its unique piperazine structure. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities.

  • Molecular Formula : C₈H₁₄N₂O₃
  • Molar Mass : 186.21 g/mol
  • Density : Approximately 1.148 g/cm³
  • Boiling Point : Predicted at around 513.8 °C
  • pKa Value : Estimated to be 12.49, indicating basic properties in solution .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperazinedione derivatives. For instance, ferrocenyl analogues of piperazinediones have shown significant cytotoxicity against various cancer cell lines, including SW620 and HepG2. These compounds disrupt the cell cycle, leading to apoptosis in cancer cells by impairing microtubule formation necessary for mitosis .

Table 1: Cytotoxicity of Ferrocenyl Piperazinediones

CompoundIC50 (μM)Cell Line
2aNontoxicSW620V
2bModerateVarious
2cHighSW620
2dLowHepG2

Antifungal Activity

In addition to anticancer properties, some derivatives of piperazinedione have demonstrated antifungal activity. A study reported that a compound derived from Lactobacillus plantarum exhibited antifungal effects against Aspergillus species, suggesting that modifications to the piperazinedione structure can enhance its bioactivity against fungal pathogens .

The mechanism by which piperazinedione compounds exert their biological effects often involves interaction with cellular targets such as microtubules and multidrug resistance (MDR) proteins. For example, compound 2d was identified as a low-specificity inhibitor of MDR proteins ABCB1 and ABCG2, which are crucial in drug resistance mechanisms in cancer cells . This inhibition leads to increased accumulation of chemotherapeutic agents within resistant cancer cells, enhancing their efficacy.

Study on Anticancer Activity

A study conducted on the cytotoxic effects of various piperazinedione derivatives found that compounds with bulky substituents exhibited enhanced activity against resistant cancer cell lines. The study utilized cell cycle analysis to demonstrate that these compounds effectively induced apoptosis by causing cell cycle arrest at the G2/M phase .

Study on Antifungal Efficacy

Another research focused on the antifungal properties of piperazinedione derivatives isolated from bacterial strains. The results indicated that certain modifications could significantly enhance antifungal activity against Aspergillus species, showcasing the potential for these compounds in developing new antifungal therapies .

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